Neo-tetrazolium,diformazan
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Overview
Description
Neo-tetrazolium, diformazan is a tetrazolium dye with the molecular formula C38H30N8 and a molecular weight of 598.71 g/mol . This compound is widely used in biochemical and histological assays due to its ability to form intensely colored products upon reduction . It is particularly valuable in research settings for its role in assessing cell viability and metabolic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neo-tetrazolium, diformazan is typically synthesized through the reduction of tetrazolium salts. The reduction process involves the interaction of tetrazolium salts with reducing agents, leading to the formation of formazan products . Common reducing agents include dehydrogenases and reductases, which facilitate the conversion of tetrazolium salts to formazans under specific conditions .
Industrial Production Methods: Industrial production of neo-tetrazolium, diformazan follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Neo-tetrazolium, diformazan undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Reducing Agents: Dehydrogenases, reductases, and other electron donors.
Oxidizing Agents: Mercuric oxide, nitric acid, potassium permanganate, and lead tetra-acetate.
Major Products:
Scientific Research Applications
Neo-tetrazolium, diformazan has a wide range of applications in scientific research, including:
Biology: Employed in cell viability assays to assess the metabolic activity of cells.
Medicine: Utilized in histological assays to visualize and quantify cellular activities and enzyme functions.
Mechanism of Action
The mechanism of action of neo-tetrazolium, diformazan involves its reduction by cellular dehydrogenases and reductases. These enzymes transfer electrons to the tetrazolium salt, converting it into the colored formazan product . The intensity of the color produced is directly proportional to the metabolic activity of the cells, making it a valuable tool for assessing cell viability and function .
Comparison with Similar Compounds
Nitroblue Tetrazolium (NBT): Another tetrazolium salt used in similar assays.
Methyl Thiazolyl Tetrazolium (MTT): Commonly used in cell viability assays, forming a purple formazan product.
XTT and WST-1: These tetrazolium salts are also used in cell viability assays and produce water-soluble formazan products.
Uniqueness: Neo-tetrazolium, diformazan is unique due to its specific reduction properties and the intense color of its formazan product. This makes it particularly useful in applications where high sensitivity and specificity are required .
Properties
Molecular Formula |
C38H30N8 |
---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
N-phenylimino-N'-[4-[4-[(2Z)-2-[phenyl(phenyldiazenyl)methylidene]hydrazinyl]phenyl]anilino]benzenecarboximidamide |
InChI |
InChI=1S/C38H30N8/c1-5-13-31(14-6-1)37(43-39-33-17-9-3-10-18-33)45-41-35-25-21-29(22-26-35)30-23-27-36(28-24-30)42-46-38(32-15-7-2-8-16-32)44-40-34-19-11-4-12-20-34/h1-28,41-42H/b43-39?,44-40?,45-37-,46-38- |
InChI Key |
YEXAUFHZBGJZLX-ABZOTEBOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)C3=CC=C(C=C3)N/N=C(\N=NC4=CC=CC=C4)/C5=CC=CC=C5)/N=NC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)C3=CC=C(C=C3)NN=C(C4=CC=CC=C4)N=NC5=CC=CC=C5)N=NC6=CC=CC=C6 |
Origin of Product |
United States |
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